molecular formula C22H26ClN3O3S B2667222 N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenoxyacetamide hydrochloride CAS No. 1216442-11-3

N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenoxyacetamide hydrochloride

Cat. No. B2667222
M. Wt: 447.98
InChI Key: VACHAHJCVFDOTQ-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis and Biological Activity

Derivatives of benzothiazole, including those with morpholinoethyl and phenoxyacetamide groups, have been synthesized and evaluated for various biological activities. For example, novel series of benzothiazole derivatives have been synthesized and tested for their antibacterial activity against both Gram-positive and Gram-negative bacteria, showing broad-spectrum activity (Bhoi et al., 2015). This suggests that compounds like "N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenoxyacetamide hydrochloride" could also exhibit significant antibacterial properties.

Anticancer Applications

Benzothiazole derivatives have been explored for their anticancer potential. For instance, a study on a novel benzothiazole compound, 2-chloro-N-(2-(2-(2-morpholino-2-oxoethyl)thio)-2,3-dihydrobenzo[d]thiazol-6-yl)acetamide (SKLB826), demonstrated significant growth inhibition against human hepatocellular carcinoma cell lines and induced G2/M phase arrest and apoptosis, suggesting a potential for cancer therapy (Lei et al., 2015).

Antifungal and Antimicrobial Agents

Compounds bearing the morpholine moiety have shown excellent antifungal activity. A series of novel 1-(2-(4-morpholinomethyl)-1H-benzoimidazol-1-yl)propan-2-one oxime-ethers exhibited high antifungal activity against various fungal species, surpassing that of the control fungicide carbendazim (Zhou et al., 2013). This indicates the potential for "N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenoxyacetamide hydrochloride" to serve as a potent antifungal agent.

Corrosion Inhibition

Benzimidazole derivatives, which share structural similarities with benzothiazole compounds, have been studied for their corrosion inhibition properties on steel in acidic conditions. Such studies reveal that these compounds, due to their structure, could provide effective protection against corrosion, hinting at the potential application of benzothiazole derivatives in materials science (Yadav et al., 2016).

Safety And Hazards

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Future Directions

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Please consult with a qualified professional or refer to the latest research for more specific information.


properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-2-phenoxyacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S.ClH/c1-17-7-8-19-20(15-17)29-22(23-19)25(10-9-24-11-13-27-14-12-24)21(26)16-28-18-5-3-2-4-6-18;/h2-8,15H,9-14,16H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VACHAHJCVFDOTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N(CCN3CCOCC3)C(=O)COC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenoxyacetamide hydrochloride

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